molecular formula C21H22N2O2S B13807559 ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate

ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate

Cat. No.: B13807559
M. Wt: 366.5 g/mol
InChI Key: KXGCKPUNMSDUSM-FVCYYYLCSA-N
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Description

Ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-1,3-benzothiazol-2-ylidene with cyclohex-2-en-1-one under basic conditions, followed by the addition of ethyl cyanoacetate. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzothiazole moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate involves its interaction with various molecular targets and pathways. The benzothiazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The cyano group can also participate in reactions with nucleophiles, leading to the formation of active intermediates that exert biological effects.

Comparison with Similar Compounds

Ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate can be compared with other similar compounds, such as:

    Ethyl (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate: Similar in structure but with a thiazolidine ring instead of a benzothiazole.

    3-ethyl-2-[(1E,3Z)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)-1-propenyl]-5-phenyl-1,3-benzoxazol-3-ium ethyl sulfate: Contains a benzoxazole moiety instead of a benzothiazole.

    Various enoate esters: Share the α,β-unsaturated ester functionality but differ in the specific substituents and ring structures.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate

InChI

InChI=1S/C21H22N2O2S/c1-3-23-18-10-5-6-11-19(18)26-20(23)13-15-8-7-9-16(12-15)17(14-22)21(24)25-4-2/h5-6,10-13H,3-4,7-9H2,1-2H3/b17-16-,20-13-

InChI Key

KXGCKPUNMSDUSM-FVCYYYLCSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C(/C#N)\C(=O)OCC)/CCC3

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC(=C(C#N)C(=O)OCC)CCC3

Origin of Product

United States

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